Tris-biphenyl triazine (CAS 31274-51-8) is a highly specialized, symmetrical organic compound built on a 1,3,5-triazine core substituted with three para-biphenyl groups [1]. Industrially, it is procured at massive scales as a broad-spectrum UV filter (commercially known as Tinosorb A2B) due to its exceptional absorption in the UVB and UVA2 ranges [2]. In advanced materials science, it functions as a high-performance electron transport material (ETM) in organic light-emitting diodes (OLEDs) . Its procurement value is defined by its massive molar extinction coefficient, extreme hydrophobicity, and high thermal and photochemical stability [3]. Unlike soluble organic molecules, its value in both cosmetics and optoelectronics relies heavily on its ability to form stable, insoluble nanoparticulate dispersions and highly ordered thin films .
Substituting Tris-biphenyl triazine with closely related analogs fundamentally alters end-product performance. In UV filter applications, replacing it with standard oil-soluble triazines (like Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine) eliminates the particulate, non-penetrating nature of the compound, drastically changing the formulation's skin penetration profile and regulatory compliance [1]. In optoelectronics, confusing the para-isomer (CAS 31274-51-8) with its meta-isomer counterpart (T2T, CAS 1201800-83-0) is a critical procurement error; the meta-isomer restricts π-conjugation to maximize triplet energy (2.80 eV) for blue OLED hosts, whereas the para-isomer's extended conjugation is optimized for different electron mobility and packing behaviors [2]. Generic substitution leads to either failed cosmetic regulatory safety tests or unbalanced charge carrier mobility in OLED devices [3].
Tris-biphenyl triazine (CAS 31274-51-8) demonstrates an exceptionally high molar extinction coefficient of approximately 57,000 M⁻¹ cm⁻¹ at its peak absorption near 310 nm, effectively bridging the critical UVB and UVA2 gap (280–340 nm). When compared head-to-head with standard UVB filters like Ethylhexyl Triazone, which exhibit a sharp drop-off in absorption past 315 nm, Tris-biphenyl triazine maintains strong absorption up to 340 nm [1]. This unique spectral broadness allows formulators to achieve high Sun Protection Factor (SPF) and UVA-PF values at significantly lower active concentrations[2].
| Evidence Dimension | UV Absorption Range and Extinction Coefficient |
| Target Compound Data | ~57,000 M⁻¹ cm⁻¹ at 310 nm; covers 280–340 nm (UVB + UVA2). |
| Comparator Or Baseline | Ethylhexyl Triazone (standard UVB filter); sharp drop-off >315 nm. |
| Quantified Difference | Target provides extended coverage up to 340 nm (UVA2) with a massive extinction coefficient, whereas the comparator is strictly limited to UVB. |
| Conditions | Measured in solvent (e.g., ethanol) at standard temperature. |
Allows buyers to procure a single, highly efficient active ingredient that bridges the UVB and UVA2 gap, reducing the need for multiple overlapping filters.
A critical procurement differentiator for Tris-biphenyl triazine is its practically non-existent aqueous solubility, measured at less than 5 ng/L at 25 °C, coupled with a high octanol-water partition coefficient (log Pow > 5.6) [1]. Unlike soluble chemical filters such as Avobenzone, which can penetrate the stratum corneum, Tris-biphenyl triazine is formulated as an insoluble nanoparticle dispersion (median particle size D50 > 80 nm)[2]. This particulate nature ensures the active ingredient remains strictly on the skin surface, drastically reducing dermal penetration potential and systemic toxicity risks .
| Evidence Dimension | Aqueous Solubility and Skin Penetration Potential |
| Target Compound Data | < 5 ng/L at 25 °C (insoluble particulate, D50 > 80 nm). |
| Comparator Or Baseline | Soluble organic UV filters (e.g., Avobenzone). |
| Quantified Difference | Target is virtually insoluble (< 5 ng/L) and remains on the skin surface, whereas soluble comparators exhibit measurable dermal penetration. |
| Conditions | Aqueous solubility at 25 °C; particle size distribution D50 > 80 nm. |
Essential for procuring safe, non-penetrating UV filters that comply with stringent modern cosmetic safety regulations regarding systemic exposure.
The triazine core of Tris-biphenyl triazine, stabilized by three bulky biphenyl substituents, provides a highly efficient pathway for non-radiative energy dissipation . In comparative photostability assays, formulations containing Tris-biphenyl triazine retain over 95% of their initial UV absorption capacity after standard UV solar simulator irradiation (23.5 W/m² for UVB and 180 W/m² for UVA) [1]. In stark contrast, unstabilized Avobenzone can lose up to 36% of its UV efficacy within the first hour of exposure [2]. Furthermore, Tris-biphenyl triazine generates significantly fewer free radicals during irradiation, protecting the surrounding formulation matrix from oxidative degradation .
| Evidence Dimension | Photostability (Retention of UV Absorption) |
| Target Compound Data | >95% retention of UV absorption after simulated solar irradiation. |
| Comparator Or Baseline | Avobenzone (unstabilized). |
| Quantified Difference | Target retains >95% efficacy, whereas Avobenzone degrades by up to 36% within 1 hour. |
| Conditions | UV solar simulator irradiation (23.5 W/m² UVB, 180 W/m² UVA). |
Eliminates the need to procure additional photostabilizers, simplifying formulation and extending the shelf-life and wear-time of the final product.
Beyond photoprotection, Tris-biphenyl triazine (CAS 31274-51-8) serves as a potent electron transport material (ETM) in organic light-emitting diodes (OLEDs) . The para-linkage of the biphenyl groups in this specific isomer allows for extended π-conjugation across the molecule, distinguishing it from its meta-isomer counterpart (T2T, CAS 1201800-83-0) [1]. While the meta-isomer restricts conjugation to achieve a higher triplet energy (2.80 eV) suitable for blue phosphorescent hosts, the para-isomer prioritizes enhanced intermolecular π-π stacking [2]. This structural difference yields distinct electron mobility profiles, making the para-isomer a preferred choice for specific electron transport layers where rapid charge transport is prioritized over maximum triplet confinement[3].
| Evidence Dimension | Molecular Conjugation and Triplet Energy |
| Target Compound Data | Para-isomer (CAS 31274-51-8) features extended π-conjugation and enhanced π-π stacking. |
| Comparator Or Baseline | Meta-isomer (T2T, CAS 1201800-83-0). |
| Quantified Difference | Target sacrifices some triplet energy confinement in favor of altered electron mobility driven by linear para-linkages, whereas the comparator restricts conjugation for higher triplet energy (2.80 eV). |
| Conditions | Solid-state thin films in OLED device architectures. |
Guides materials scientists to select the exact isomer needed for their OLED stack—para for high mobility ETLs, meta for high-triplet-energy host materials.
Tris-biphenyl triazine is the premier choice for bridging the UVB and UVA2 protection gap in high-SPF cosmetics [1]. Because of its ultra-low aqueous solubility (< 5 ng/L) and high extinction coefficient, it is procured to formulate stable, non-penetrating nanoparticle dispersions that provide superior photoprotection without the systemic absorption risks associated with older soluble filters [2].
In optoelectronic manufacturing, the extended π-conjugation of the para-isomer (CAS 31274-51-8) makes it a highly effective electron transport material . It is procured by device engineers who require robust intermolecular π-π stacking and high electron mobility to lower driving voltages in specific exciplex or non-blue phosphorescent OLED architectures [3].
Due to its exceptional ability to dissipate UV energy non-radiatively without generating significant free radicals, this compound is utilized as a photostabilizing additive in specialized polymer coatings and films [4]. It is selected over traditional UV absorbers when long-term resistance to solar degradation and minimal matrix oxidation are strictly required.